molecular formula C13H10FN5O B5429376 2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide

2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide

Cat. No.: B5429376
M. Wt: 271.25 g/mol
InChI Key: LSDNTYZRARWKTJ-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their versatility and are important structural templates for the design and synthesis of novel biologically relevant compounds .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, a new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . Another approach involved the use of eco-compatible catalysts and reaction conditions .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be regarded as the fusion of a pyrimidine ring with a 1,2,4-triazole ring . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For instance, the presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring led to increased drug activity .

Properties

IUPAC Name

2-fluoro-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c1-8-6-7-15-13-17-12(18-19(8)13)16-11(20)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDNTYZRARWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NC(=NN12)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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